molecular formula C20H26N4S B15025789 N-butyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

N-butyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

Cat. No.: B15025789
M. Wt: 354.5 g/mol
InChI Key: FLYDJXVACQLUMH-UHFFFAOYSA-N
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Description

N-butyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves multiple steps. One common method includes the reaction of o-phenylene diamines with o-cyanobenzaldehydes, followed by a tandem reaction with benzenediamines and iodine to form iodoisoquinoline-fused benzimidazoles . Another efficient method involves the use of Au(I)/Ag(I) cascade reactions for the one-pot synthesis of complex polycyclic heterocycles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts, such as zinc and TiCl4, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, zinc, TiCl4, and various organic solvents such as THF and DMSO . Reaction conditions often involve controlled temperatures and the use of microwave irradiation to accelerate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols.

Scientific Research Applications

N-butyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets and pathways. For example, as an HIV-1 protease inhibitor, it competes with the natural substrate to bind to the active site of the enzyme, thereby preventing the enzyme from processing viral proteins . This inhibition disrupts the viral replication cycle and reduces the spread of the virus.

Properties

Molecular Formula

C20H26N4S

Molecular Weight

354.5 g/mol

IUPAC Name

N-butyl-8-propan-2-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

InChI

InChI=1S/C20H26N4S/c1-4-5-10-21-19-18-17(22-11-23-19)15-13-8-6-7-9-14(13)16(12(2)3)24-20(15)25-18/h11-12H,4-10H2,1-3H3,(H,21,22,23)

InChI Key

FLYDJXVACQLUMH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)C(C)C

Origin of Product

United States

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